molecular formula C13H15NO6 B032734 2-(2-Formyl-4-nitrophenoxy)hexanoic acid CAS No. 335153-21-4

2-(2-Formyl-4-nitrophenoxy)hexanoic acid

Cat. No. B032734
M. Wt: 281.26 g/mol
InChI Key: BQZBIATZHUXDFL-UHFFFAOYSA-N
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Patent
US06555697B1

Procedure details

23.4 g of 2-(2-formyl-4-nitro-phenoxy)hexanoic acid and 2.3 g of potassium carbonate were charged into a 200 ml reactor containing 80 g of acetic anhydride.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:4]=1[O:5][CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7](O)=O)=O.C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)(=O)C>>[N+:18]([C:16]1[CH:15]=[CH:14][C:4]2[O:5][C:6]([CH2:10][CH2:11][CH2:12][CH3:13])=[CH:7][C:3]=2[CH:17]=1)([O-:20])=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
C(=O)C1=C(OC(C(=O)O)CCCC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=C(O2)CCCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.